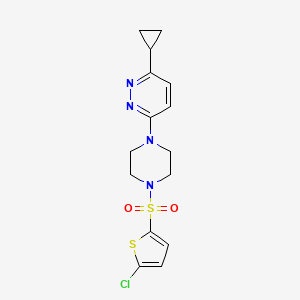

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine

Descripción

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 5-chlorothiophene-2-sulfonyl group and a cyclopropyl moiety at the 6-position of the pyridazine core. Its synthesis and structural characterization likely employ crystallographic tools such as SHELXL for refinement and Mercury for visualization, given their widespread use in small-molecule analysis .

Propiedades

IUPAC Name |

3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-cyclopropylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2S2/c16-13-4-6-15(23-13)24(21,22)20-9-7-19(8-10-20)14-5-3-12(17-18-14)11-1-2-11/h3-6,11H,1-2,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWCZBNJHRBWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is a novel synthetic molecule that has garnered attention due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer effects, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 438.92 g/mol. Its structure includes a piperazine ring, a chlorothiophenyl sulfonyl group, and a pyridazine moiety, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds containing sulfonyl and piperazine groups exhibit significant antibacterial properties. The synthesized derivatives, including those similar to the target compound, showed varying degrees of activity against common bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak |

In vitro tests indicated that the compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Enzyme Inhibition

The target compound has been evaluated for its potential as an enzyme inhibitor, particularly against:

- Acetylcholinesterase (AChE) : Important for neurotransmission regulation.

- Urease : Associated with the treatment of urinary tract infections.

Research findings indicate that compounds with similar structures demonstrated strong inhibitory effects on AChE, with IC50 values ranging from 0.63 µM to 2.14 µM for various derivatives . This suggests that 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine may also exhibit comparable enzyme inhibition capabilities.

Anticancer Activity

The potential anticancer properties of the compound are linked to its ability to induce apoptosis in cancer cells. Studies have shown that piperazine derivatives can interact with DNA and inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The compound's sulfonamide group may enhance its efficacy by improving solubility and cellular uptake .

Case Studies

- Study on Antibacterial Effects : A series of synthesized compounds were tested against various bacterial strains, revealing that derivatives containing the sulfonamide group exhibited enhanced antibacterial activity compared to their non-sulfonated counterparts. The study highlighted the importance of structural modifications in optimizing biological activity .

- Enzyme Inhibition Analysis : A comparative study involving several piperazine derivatives indicated that compounds with chlorothiophenyl groups showed superior AChE inhibition compared to others. The findings support the hypothesis that structural features significantly influence enzyme binding affinity and activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: 3-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine (bromo analog) and 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (chlorophenoxypropyl analog). Key differences lie in substituent groups, which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

*Inferred from structural analogs; direct data unavailable.

Electronic and Steric Effects

- Bromine’s larger atomic radius may also affect binding pocket interactions .

- Cyclopropyl vs. Chlorophenoxypropyl: The cyclopropyl group in the target compound introduces steric constraints but enhances metabolic stability compared to the flexible chlorophenoxypropyl chain in the analog, which may improve target engagement but reduce solubility .

Research Findings and Implications

- Structural Insights : Crystallographic data (e.g., bond lengths, angles) for the target compound remain unreported, but tools like SHELXL and Mercury could elucidate its conformation and intermolecular interactions, aiding in SAR (structure-activity relationship) studies .

- Activity Gaps : Direct biological testing of the target compound is needed to validate hypothesized activities. Comparative studies with its bromo analog could clarify halogen-dependent pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.